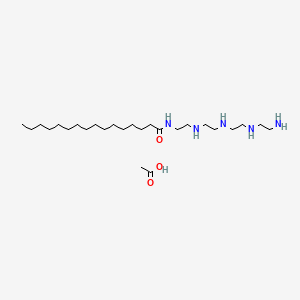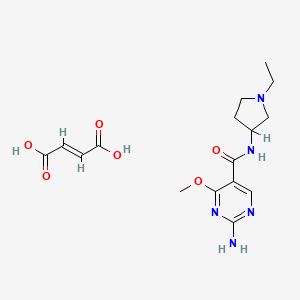
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid is a complex organic compound that features a pyrimidine ring substituted with an amino group, a methoxy group, and a carboxamide group This compound also contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle The presence of the (E)-but-2-enedioic acid moiety adds further complexity to its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the carboxamide group: This can be accomplished by reacting the intermediate with an appropriate amine, such as ethylamine, under suitable conditions.
Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor, such as a 1,4-diketone, in the presence of ammonia or a primary amine.
Introduction of the (E)-but-2-enedioic acid moiety: This can be achieved through the reaction of the intermediate with maleic anhydride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Hydrolysis: Acidic or basic conditions
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring
Reduction: Reduced derivatives of the pyrimidine ring
Substitution: Substituted derivatives with various functional groups
Hydrolysis: Carboxylic acid and amine derivatives
科学研究应用
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the design and synthesis of novel drug candidates with potential therapeutic applications.
Biological Research: It can be used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: This compound can be used to probe the structure-activity relationships of various biological targets.
Industrial Applications: It can be used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-amino-4-methoxypyrimidine-5-carboxamide: Lacks the pyrrolidine ring and (E)-but-2-enedioic acid moiety.
N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide: Lacks the amino group on the pyrimidine ring.
2-amino-N-(1-ethylpyrrolidin-3-yl)-pyrimidine-5-carboxamide: Lacks the methoxy group on the pyrimidine ring.
Uniqueness
The presence of both the pyrrolidine ring and the (E)-but-2-enedioic acid moiety in 2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
84332-17-2 |
|---|---|
分子式 |
C16H23N5O6 |
分子量 |
381.38 g/mol |
IUPAC 名称 |
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C12H19N5O2.C4H4O4/c1-3-17-5-4-8(7-17)15-10(18)9-6-14-12(13)16-11(9)19-2;5-3(6)1-2-4(7)8/h6,8H,3-5,7H2,1-2H3,(H,15,18)(H2,13,14,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
JGJKDXAVNJHAAJ-WLHGVMLRSA-N |
手性 SMILES |
CCN1CCC(C1)NC(=O)C2=CN=C(N=C2OC)N.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCN1CCC(C1)NC(=O)C2=CN=C(N=C2OC)N.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
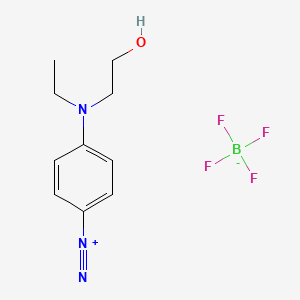


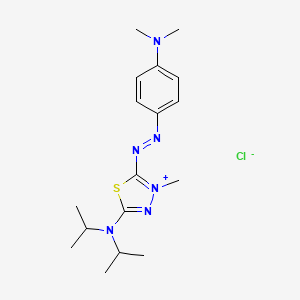
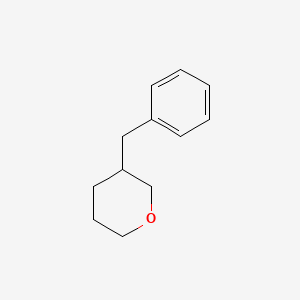
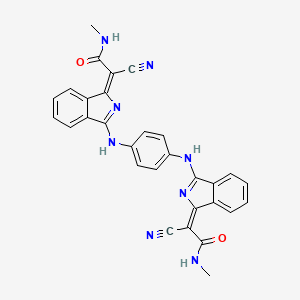


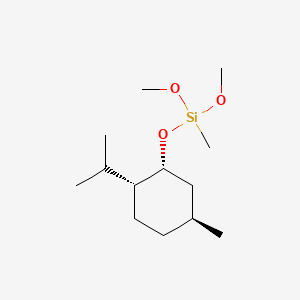
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)
